(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester
Overview
Description
CAY10747 is a chemical compound known for its role as an inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). It is a derivative of celastrol and has shown significant potential in inhibiting the proliferation of various cancer cell lines, including A549, MCF-7, HOS, and HepG2 cells .
Mechanism of Action
Target of Action
CAY10747 primarily targets the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). Hsp90 is a molecular chaperone involved in the stabilization and activation of many proteins required for cell survival, while Cdc37 is a co-chaperone that specifically assists in the maturation of protein kinases .
Mode of Action
CAY10747 disrupts the interaction between Hsp90 and Cdc37, leading to a decrease in the stability and function of their client proteins. This disruption results in the degradation of proteins such as phosphorylated Akt and Cdk4, which are crucial for cell proliferation and survival .
Biochemical Pathways
By inhibiting the Hsp90-Cdc37 interaction, CAY10747 affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. The degradation of client proteins like Akt and Cdk4 leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of CAY10747, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability and efficacy. While specific ADME data for CAY10747 is limited, its solubility in solvents like DMF, DMSO, and ethanol suggests it can be effectively administered in various formulations .
Result of Action
The molecular and cellular effects of CAY10747 include the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is evidenced by its ability to inhibit the proliferation of various cancer cell lines, such as A549, MCF-7, HOS, and HepG2, with IC50 values ranging from 0.41 to 0.94 µM .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of CAY10747. Its stability at -20°C and solubility in various solvents indicate that it can be stored and administered under controlled conditions to maintain its efficacy .
CAY10747 represents a promising therapeutic agent by targeting the Hsp90-Cdc37 interaction, disrupting critical pathways in cancer cell survival, and inducing apoptosis.
Biochemical Analysis
Biochemical Properties
CAY10747 interacts with the proteins Hsp90 and Cdc37, disrupting their interaction . This interaction is crucial for the function of these proteins, and by inhibiting it, CAY10747 can influence various biochemical reactions within the cell .
Cellular Effects
CAY10747 has been found to inhibit the proliferation of A549, MCF-7, HOS, and HepG2 cells and induce apoptosis in A549 cells . This suggests that it has significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CAY10747 involves its interaction with Hsp90 and Cdc37 . By inhibiting this interaction, it can affect the function of these proteins and their associated cellular processes .
Temporal Effects in Laboratory Settings
Given its effects on cell proliferation and apoptosis, it is likely that its effects would change over time, potentially influencing long-term cellular function .
Metabolic Pathways
Given its interaction with Hsp90 and Cdc37, it is likely involved in pathways related to protein folding and degradation .
Subcellular Localization
Given its interaction with Hsp90 and Cdc37, it may be localized to areas of the cell where these proteins are found .
Preparation Methods
The synthesis of CAY10747 involves multiple steps, starting with the preparation of celastrol derivatives. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is then further modified to achieve the desired structure, which includes a cyano group and a fluorophenyl group . Industrial production methods for CAY10747 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
CAY10747 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in CAY10747.
Substitution: The compound can undergo substitution reactions, particularly involving the cyano and fluorophenyl groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CAY10747 has several scientific research applications, including:
Cancer Research: It inhibits the proliferation of cancer cells and induces apoptosis, making it a valuable tool in cancer research
Cell Biology: The compound is used to study the interactions between Hsp90 and Cdc37, which are crucial for cell division and survival
Drug Development: Due to its inhibitory effects on protein-protein interactions, CAY10747 is being explored as a potential therapeutic agent
Comparison with Similar Compounds
CAY10747 is unique due to its specific inhibition of the Hsp90-Cdc37 interaction. Similar compounds include other celastrol derivatives and inhibitors of Hsp90, such as geldanamycin and radicicol. CAY10747 stands out due to its higher potency and selectivity in inhibiting the Hsp90-Cdc37 interaction .
Properties
IUPAC Name |
3-[(Z)-3-cyano-3-(4-fluorophenyl)prop-2-enoyl]oxypropyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48FNO6/c1-26-30-12-13-33-40(4,31(30)23-32(45)36(26)47)17-19-42(6)34-24-39(3,15-14-38(34,2)16-18-41(33,42)5)37(48)50-21-7-20-49-35(46)22-28(25-44)27-8-10-29(43)11-9-27/h8-13,22-23,34,47H,7,14-21,24H2,1-6H3/b28-22+/t34-,38-,39-,40+,41-,42+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQKCDFOTMDGCU-PYZHFFOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OCCCOC(=O)C=C(C#N)C6=CC=C(C=C6)F)C)C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OCCCOC(=O)/C=C(\C#N)/C6=CC=C(C=C6)F)C)C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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